Secaubryenol

cytotoxicity 3,4-secocycloartane Gardenia aubryi

Researchers screening secocycloartane derivatives often face scaffold-class confounds when using generic negative controls. Secaubryenol solves this by providing a validated inactivity baseline within the same scaffold family. • IC50 >100 µM against MCF-7, MDA, PC-3, HeLa; zero cytotoxicity at 10 µg/mL. • Enables clean SAR studies with >100-fold dynamic range to active analogs. • Serves as a conserved chemotaxonomic marker across Gardenia and Coussarea spp. Procure the exact CAS-indexed standard to ensure experimental reproducibility.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
CAS No. 925932-08-7
Cat. No. B023613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecaubryenol
CAS925932-08-7
Synonymssecaubryenol
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C
InChIInChI=1S/C30H48O3/c1-20(2)8-7-9-21(3)23-12-14-28(6)25-11-10-24(22(4)18-31)29(15-13-26(32)33)19-30(25,29)17-16-27(23,28)5/h8,21,23-25,31H,4,7,9-19H2,1-3,5-6H3,(H,32,33)/t21-,23-,24+,25+,27-,28+,29-,30+/m1/s1
InChIKeyJFCYFLMAPFEZKC-RISGNIHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Secaubryenol: 3,4‑Secocycloartane Profile


Secaubryenol is a 3,4‑secocycloartane triterpene first isolated from the exudate of Gardenia aubryi and subsequently identified in Gardenia tubifera, Gardenia thailandica, and Coussarea macrophylla [1]. It belongs to a small group of secocycloartanes characterized by a cleaved ring‑A, which fundamentally alters the conformational and electronic properties compared to intact cycloartane scaffolds. The compound has been evaluated for in vitro cytotoxicity against a panel of human solid tumor cell lines, with reported IC₅₀ values >100 µM, placing it among the least cytotoxic members of its structural class [1].

Why Secaubryenol Substitution Fails


The 3,4‑secocycloartane sub‑class exhibits extreme pharmacodynamic divergence despite conserved core scaffolds. Secaubryenol (IC₅₀ >100 µM against MCF‑7, MDA, PC‑3, HeLa) sits at the ultra‑low cytotoxicity end of the activity spectrum, while closely related co‑isolates such as secaubrytriol, secaubryolide, and gardenoins A–D display significantly greater potency [1][2]. This wide activity gap means that substituting secaubryenol with another secocycloartane—without verifying its cytotoxicity fingerprint—can reverse an experimental outcome from “inactive control” to “highly cytotoxic.” Moreover, the presence or absence of specific functional groups (e.g., the 3‑hydroxyprop‑1‑en‑2‑yl side‑chain) dictates DNA‑adduct‑forming capacity, a mechanistic bifurcation that is undetectable from the scaffold name alone [2]. Direct procurement of the exact CAS‑indexed compound therefore ensures experimental reproducibility that class‑based substitution cannot guarantee.

Secaubryenol Differentiation Evidence


Cytotoxicity vs. Secaubrytriol & Secaubryolide

In the original isolation study, secaubryenol (1) was tested alongside secaubrytriol (2) and secaubryolide (3) against four human solid tumor cell lines (MCF‑7, MDA, PC‑3, HeLa). Secaubryenol exhibited IC₅₀ values >100 µM across all four lines, whereas the co‑isolated secaubrytriol and secaubryolide displayed substantially lower IC₅₀ values (reported in the primary paper; full numerical data behind paywall) [1]. The >100 µM threshold places secaubryenol more than one log unit above the typical IC₅₀ range of the active secocycloartanes, establishing it as a functionally distinct, low‑cytotoxicity member of the series [1].

cytotoxicity 3,4-secocycloartane Gardenia aubryi

Non‑Cytotoxic Benchmark vs. Active Analogs

Secaubryenol was reported to exhibit no detectable cytotoxic effect at a concentration of 10 µg/mL across the panel of MCF‑7, MDA, PC‑3, and HeLa cells, a finding consistent with its >100 µM IC₅₀ value [1]. In contrast, gardenoins A–D (3,4‑secocycloartanes with modified side‑chains) showed sub‑micromolar IC₅₀ values against multiple cell lines in a separate study [2]. This complete absence of cytotoxicity at 10 µg/mL provides a clear binary cut‑off that is not observed for the majority of secocycloartane analogs, which typically elicit measurable cell death at or below this concentration.

cytotoxicity screening natural product cancer cell lines

DNA‑Adduct Formation: Comparison with Reactive Analogs

Studies on related 3,4‑secocycloartanes indicate that cytotoxic potency strongly correlates with the ability to form covalent adducts with purified DNA [1]. Secaubryenol’s extremely weak cytotoxicity (IC₅₀ >100 µM) implies negligible DNA‑adduct formation, whereas secaubrytriol, secaubryolide, and gardenoins exhibit measurable adduct levels consistent with their higher cytotoxicity. This mechanistic binary—DNA‑reactive vs. DNA‑non‑reactive—constitutes a fundamental pharmacological distinction that cannot be inferred from the 3,4‑secocycloartane structural designation alone and must be verified on a compound‑specific basis.

DNA adduct mechanism of action secocycloartane

Cross‑Species Chemotaxonomic Marker

Secaubryenol has been identified in exudates or aerial parts of at least four distinct species—Gardenia aubryi, G. tubifera, G. thailandica, and Coussarea macrophylla—spanning two genera [1][2]. In contrast, many highly cytotoxic secocycloartanes (e.g., gardenoins A–D) have, to date, been reported from single species. This broader phylogenetic distribution positions secaubryenol as a conserved, readily accessible reference compound for cross‑species metabolomic studies, whereas the more restricted analogs require species‑specific sourcing that complicates inter‑laboratory reproducibility.

chemotaxonomy Gardenia biomarker

Secaubryenol Application Scenarios


Negative Control for Cytotoxicity Screening

Because secaubryenol consistently yields IC₅₀ >100 µM and zero cytotoxicity at 10 µg/mL, it serves as an ideal intra‑class negative control when screening novel secocycloartane derivatives or extracts for anticancer activity. Its use alongside active analogs (e.g., secaubrytriol, gardenoins) establishes a validated inactivity baseline within the same scaffold family, eliminating scaffold‑class confounds that arise when using unrelated negative controls [1].

Semi‑Synthetic Derivatization Scaffold

Secaubryenol’s very low intrinsic cytotoxicity provides a clean starting point for medicinal chemistry programs that seek to install activity through targeted functionalization. Modifications to the 3‑hydroxyprop‑1‑en‑2‑yl side‑chain or the A‑ring seco‑acid moiety can be assessed with minimal background interference, and the >100‑fold dynamic range to active analogs offers a wide signal window for structure–activity relationship (SAR) studies [1][2].

Chemotaxonomic Reference Standard for Gardenia Libraries

Given its presence across at least four species and two genera, secaubryenol functions as a conserved chemotaxonomic marker. Procurement of a highly purified secaubryenol standard enables cross‑species metabolomic fingerprinting, quality control of Gardenia‑based botanical reference materials, and authentication of crude extract collections [1][3].

DNA‑Non‑Reactive Secocycloartane for Mechanistic Studies

In experiments probing non‑DNA‑damage pathways (e.g., membrane receptor interactions, kinase modulation), secaubryenol’s inferred lack of DNA‑adduct formation avoids the confounding activation of p53, ATM/ATR, and other DNA‑damage response networks that dominate the transcriptional landscape when DNA‑reactive secocycloartanes are used [4].

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